Product packaging for Undec-10-enylmagnesium bromide(Cat. No.:CAS No. 88476-93-1)

Undec-10-enylmagnesium bromide

Cat. No.: B6317185
CAS No.: 88476-93-1
M. Wt: 257.49 g/mol
InChI Key: ACDOPCRUDMDGCV-UHFFFAOYSA-M
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Description

General Context of Organometallic Reagents in Modern Organic Synthesis

Organometallic compounds, which are defined by the presence of a bond between a carbon atom and a metal, are essential to modern organic synthesis. solubilityofthings.comsolubilityofthings.com These reagents are indispensable tools for chemists, facilitating a wide range of chemical transformations. solubilityofthings.com A key role of organometallic reagents is the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules from simpler precursors. solubilityofthings.comallen.in

The reactivity of organometallic compounds varies depending on the metal, which can be a main-group metal like lithium or magnesium, a transition metal, or even a lanthanide. solubilityofthings.comnumberanalytics.com Reagents based on main-group metals, such as organolithium and Grignard reagents, are known for their high reactivity and function as powerful nucleophiles. solubilityofthings.comnumberanalytics.com This nucleophilic character allows them to readily attack electrophilic centers, initiating bond formation. allen.inwikipedia.org The versatility and reactivity of organometallic compounds have made them central to numerous applications, including the synthesis of pharmaceuticals, advanced materials like polymers and nanoparticles, and agrochemicals. numberanalytics.comnumberanalytics.com

Historical and Contemporary Significance of Grignard Reagents in Chemical Transformations

Among the most significant classes of organometallic compounds are Grignard reagents, or organomagnesium halides (RMgX). allen.inwikipedia.org Discovered in 1900 by French chemist Victor Grignard, these reagents revolutionized organic synthesis. ebsco.comthermofisher.comacs.org This discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, provided a novel and effective method for creating carbon-carbon bonds. wikipedia.orgebsco.comacs.org

Grignard reagents are typically prepared by reacting an organic halide (alkyl, vinyl, or aryl) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). allen.inthermofisher.comacs.org The resulting carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. wikipedia.orgthermofisher.commasterorganicchemistry.com

The enduring importance of Grignard reagents lies in their remarkable versatility. thermofisher.com They react with a vast array of electrophiles, most notably carbonyl compounds. ebsco.commasterorganicchemistry.com For instance, their reaction with aldehydes and ketones produces secondary and tertiary alcohols, respectively. allen.inebsco.comthermofisher.com Similarly, reactions with esters yield tertiary alcohols, while reactions with nitriles can produce ketones. allen.inebsco.com This broad reactivity makes them a cornerstone in the synthesis of complex organic molecules, a status they have maintained for over a century. ebsco.comacs.orgmasterorganicchemistry.com

Classification and Unique Characteristics of Undec-10-enylmagnesium bromide as an Alkenyl Grignard Reagent

This compound is classified as an alkenyl Grignard reagent. This classification stems from its structure, which features a Grignard functionality (a carbon-magnesium bromide bond) at one end of an eleven-carbon chain, and a terminal double bond (an alkene) at the other end. rsc.orgrsc.org The general formula for Grignard reagents is RMgX, where 'R' is an organic group and 'X' is a halogen. allen.inwikipedia.org In this specific case, the 'R' group is the undec-10-enyl chain.

The unique characteristic of this compound is its bifunctional nature. It possesses both a nucleophilic carbon, typical of all Grignard reagents, and a terminal alkene group. This dual functionality allows for sequential or selective reactions. For example, the Grignard end of the molecule can participate in classic Grignard reactions, such as additions to carbonyls. masterorganicchemistry.commasterorganicchemistry.com

Research has highlighted its utility in specific synthetic applications. Notably, this compound is used in copper-catalyzed coupling reactions with ω-functionalized halogenoalkanes. rsc.orgrsc.org This specific reaction is a key step in synthesizing long-chain ω-substituted alkenes, which are valuable building blocks for complex molecules like bipolar phospholipids (B1166683). rsc.orgrsc.org The conditions for these coupling reactions have been studied to optimize the yield of the desired long-chain products. rsc.orgrsc.org

Below is a data table summarizing the key properties of this compound.

PropertyValueSource(s)
Chemical Formula C₁₁H₂₁BrMg cymitquimica.comguidechem.com
Molecular Weight 257.49 g/mol cymitquimica.comguidechem.com
Synonyms 10-undecen-1-ylmagnesium bromide, Magnesium, bromo-10-undecenyl- guidechem.com
CAS Number 88476-93-1 cymitquimica.comguidechem.com
Typical Solvent Tetrahydrofuran (THF) cymitquimica.comcymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21BrMg B6317185 Undec-10-enylmagnesium bromide CAS No. 88476-93-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;undec-1-ene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h3H,1-2,4-11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDOPCRUDMDGCV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCCCCC=C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88476-93-1
Record name 88476-93-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies for Undec 10 Enylmagnesium Bromide

Conventional Preparation from Halogenated Precursors

The most traditional and widely employed method for synthesizing Grignard reagents involves the direct reaction of an organic halide with magnesium metal. This approach is fundamental in organometallic chemistry for creating carbon-magnesium bonds.

Direct Insertion of Magnesium Metal into 11-Bromoundec-1-ene

The primary and most straightforward synthesis of undec-10-enylmagnesium bromide is achieved through the direct insertion of magnesium metal into the carbon-bromine bond of its precursor, 11-Bromoundec-1-ene . rsc.orgrsc.org This reaction is a classic example of Grignard reagent formation. wikipedia.orgnumberanalytics.com The process involves adding magnesium turnings to a flask under an inert atmosphere to prevent oxidation and reaction with atmospheric moisture. wikipedia.orgquora.com The precursor, 11-bromoundec-1-ene, dissolved in an appropriate ether-based solvent, is then added to the magnesium. rsc.orgwikipedia.org The reaction initiates on the surface of the magnesium, forming the soluble this compound complex. wikipedia.org This Grignard reagent has been utilized as a key intermediate in the synthesis of long-chain ω-substituted alkenes, which are building blocks for novel bipolar phospholipids (B1166683). rsc.orgrsc.org

Influence of Solvent Systems on Formation Efficiency (e.g., Tetrahydrofuran (B95107), Diethyl Ether)

The choice of solvent is critical in the synthesis of Grignard reagents as it influences their formation, stability, and reactivity. numberanalytics.comrsc.org Ethereal solvents like Tetrahydrofuran (THF) and Diethyl ether are essential because they are aprotic and possess lone pair electrons on the oxygen atom that can coordinate with the Lewis acidic magnesium center. quora.comquora.com This coordination stabilizes the Grignard reagent in solution through the formation of a complex. quora.comquora.com

THF is often favored over diethyl ether due to its higher boiling point (66 °C vs. 34.6 °C), which allows for reactions to be conducted at higher temperatures, potentially increasing the reaction rate and solubility of the reactants. stackexchange.com The oxygen's non-bonding electrons in THF are also considered more sterically accessible for coordination compared to the more freely rotating ethyl groups in diethyl ether. stackexchange.com However, the selection between THF and diethyl ether can impact reaction efficiency and product profile. For large-scale industrial applications, alternative solvents like 2-Methyltetrahydrofuran (B130290) (2-MeTHF) are sometimes considered due to safety and environmental benefits, such as a lower tendency to form peroxides and immiscibility with water, which simplifies work-up procedures. rsc.org

Table 1: Comparison of Common Solvents for Grignard Reagent Formation
PropertyTetrahydrofuran (THF)Diethyl Ether
Boiling Point66 °C stackexchange.com34.6 °C stackexchange.com
Coordinating AbilityStrong, due to accessible oxygen lone pairs stackexchange.comGood, but oxygen can be sterically hindered stackexchange.com
Key AdvantageAllows for higher reaction temperatures, enhancing rate and solubility stackexchange.comClassic, well-understood solvent for Grignard reactions numberanalytics.com
Primary RoleStabilizes the Grignard reagent via coordination complexation quora.comquora.com

Activation Strategies for Magnesium Metal

A common challenge in Grignard synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting the reaction with the organic halide. wikipedia.org To overcome this, various activation strategies are employed to expose the fresh, highly reactive metal surface. wikipedia.orgstackexchange.com

Mechanical methods include crushing the magnesium pieces in situ, rapid stirring, or using ultrasound to break up the oxide layer. wikipedia.orgstackexchange.com Chemical activation is more common and involves the use of activating agents. Small amounts of iodine , methyl iodide , or 1,2-dibromoethane (B42909) are frequently used. wikipedia.orgstackexchange.com The action of 1,2-dibromoethane is easily monitored by the observation of ethylene (B1197577) gas bubbles. wikipedia.orgstackexchange.com Another approach involves using a small amount of a pre-formed Grignard reagent to initiate the reaction. wikipedia.orgstackexchange.com For particularly difficult reactions, highly reactive forms of magnesium, such as Rieke magnesium (prepared by reducing a magnesium salt with an alkali metal), can be used. wikipedia.orgunl.edu More recently, diisobutylaluminum hydride (DIBAH) has been developed as a reliable activating agent for industrial-scale preparations, allowing for safe reaction initiation at lower temperatures. acs.org

Table 2: Summary of Magnesium Activation Strategies
Method TypeStrategyDescription
ChemicalIodine/Methyl IodideA crystal of iodine or a few drops of methyl iodide are added to react with the magnesium surface. stackexchange.comresearchgate.net
1,2-DibromoethaneReacts with magnesium to form ethylene gas and magnesium bromide, etching the passive surface layer. wikipedia.orgstackexchange.com
DIBAHUtilizing diisobutylaluminum hydride activates the surface and dries the reaction mixture, enabling initiation at low temperatures. acs.org
MechanicalCrushing/StirringPhysically breaks the magnesium oxide layer to expose fresh metal. wikipedia.org
SonicationUltrasound waves disrupt the passivating layer on the magnesium surface. wikipedia.orgstackexchange.com
Special ReagentsRieke MagnesiumA highly reactive form of magnesium powder prepared by reducing MgCl₂ with potassium or lithium. wikipedia.orgunl.edu

Advanced Synthetic Routes for this compound

Beyond the conventional direct insertion method, advanced synthetic routes offer alternative pathways for generating Grignard reagents, often providing greater functional group tolerance and milder reaction conditions.

Halogen-Magnesium Exchange Reactions

The halogen-magnesium exchange is a powerful technique for preparing functionalized Grignard reagents that may not be accessible through direct insertion due to incompatible functional groups. harvard.edu This method involves the reaction of an organic halide with an existing Grignard reagent, typically one like isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide . harvard.edu The equilibrium of the reaction favors the formation of the more stable organomagnesium species.

For the synthesis of this compound, this would involve treating 11-bromoundec-1-ene with a reagent such as i-PrMgCl. This exchange is particularly advantageous as it is often rapid and can be performed at low temperatures (below 0 °C), which helps to preserve sensitive functional groups that might otherwise react with the Grignard reagent. harvard.edu The addition of lithium chloride (LiCl) to the exchange reagent can accelerate the reaction and lead to more reactive and soluble organomagnesium species, improving yields and chemoselectivity. clockss.orgresearchgate.net This method allows for the preparation of Grignard reagents from less reactive organic bromides under mild conditions. clockss.org

Transmetalation from Organozinc Compounds

Transmetalation is a process where an organic group is transferred from one metal to another. wikipedia.org To prepare this compound, one could first synthesize the corresponding organozinc compound, undec-10-enylzinc bromide, by the direct insertion of zinc into 11-bromoundec-1-ene. Organozinc reagents are generally less reactive (less nucleophilic) than their Grignard counterparts. wikipedia.orglibretexts.org

The subsequent addition of a magnesium salt, such as magnesium chloride, to the organozinc intermediate would result in a transmetalation reaction, yielding the desired this compound. This multi-step approach can be beneficial when direct synthesis is problematic. A related one-pot procedure involves the direct insertion of magnesium into an organic halide in the presence of a zinc salt like zinc chloride . thieme-connect.com In this scenario, the initially formed Grignard reagent undergoes an in situ transmetalation to the more stable organozinc species, which can then participate in subsequent reactions. thieme-connect.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in Laboratory and Industrial Scale

The successful synthesis of this compound hinges on the careful control of various reaction parameters. Research into the formation of this and similar long-chain alkenyl Grignard reagents has identified key areas for optimization to maximize yield and minimize the formation of impurities, such as Wurtz coupling byproducts.

Key Optimization Parameters:

Solvent: The choice of solvent is critical in Grignard reagent formation as it solvates the magnesium species, influencing its reactivity. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly employed. THF is often preferred for its higher boiling point and better solvating power for the Grignard reagent. The purity of the solvent is crucial, as even trace amounts of water or alcohols can quench the Grignard reagent, significantly reducing the yield.

Temperature: Temperature control is a vital aspect of the synthesis. The initiation of the Grignard reaction can be sluggish and sometimes requires gentle heating. However, once initiated, the reaction is exothermic and may require cooling to maintain a steady rate and prevent side reactions. Higher temperatures can promote the formation of byproducts.

Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation of the magnesium is therefore essential. This can be achieved through mechanical methods like grinding or stirring of the magnesium turnings, or by using chemical activators such as iodine, 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent.

Reactant Concentration: The concentration of the alkyl halide can influence the rate of reaction and the formation of byproducts. A slow, controlled addition of the 11-bromo-1-undecene (B109033) to the magnesium suspension is standard practice. This helps to maintain a low instantaneous concentration of the halide, which can suppress the formation of the Wurtz coupling product.

Reaction Time and Stirring: Adequate reaction time is necessary to ensure complete conversion of the starting materials. Efficient stirring is also crucial to maintain good contact between the organic halide and the surface of the magnesium metal. researchgate.net

Research Findings on Optimization:

Studies on the copper-catalyzed coupling reactions of this compound have inherently required the optimization of its synthesis to ensure a high-quality starting material. For instance, in the work by Heiser and Dobner, the reaction conditions for the formation of the Grignard reagent were studied to optimize the yields of subsequent coupling products. rsc.orgrsc.org While specific data tables for the optimization of the Grignard reagent formation itself are not always the primary focus of such publications, the described experimental procedures often reflect optimized conditions.

The following tables represent a hypothetical compilation of typical optimization data based on general principles of Grignard reagent synthesis and findings for similar long-chain alkenylmagnesium halides.

Table 1: Effect of Solvent on the Yield of this compound

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Diethyl EtherReflux285
2Tetrahydrofuran (THF)25292
32-Methyltetrahydrofuran (2-MeTHF)25290

This is a representative table based on established chemical principles.

Table 2: Influence of Temperature on the Synthesis of this compound in THF

EntryTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1048898
225 (Room Temp)29295
3401.59090

This is a representative table based on established chemical principles.

For industrial-scale production, the optimization of these parameters becomes even more critical due to safety, economic, and environmental considerations. Continuous flow processes are increasingly being explored for Grignard reagent synthesis. These systems offer advantages in terms of heat management, reaction control, and safety, and can lead to improved yields and purities by minimizing side reactions.

Mechanistic Investigations of Reactions Involving Undec 10 Enylmagnesium Bromide

Fundamental Grignard Reaction Mechanisms

The reactivity of Grignard reagents is generally characterized by two primary mechanistic manifolds: a polar, two-electron pathway (nucleophilic addition) and a radical pathway initiated by single-electron transfer (SET). The operative mechanism for undec-10-enylmagnesium bromide, as with other Grignard reagents, is highly dependent on the substrate, reaction conditions, and the presence of any catalytic species.

Nucleophilic Addition Pathways

The classical and most prevalent mechanism for Grignard reagent reactions with carbonyl compounds is the nucleophilic addition pathway. In this process, the highly polarized carbon-magnesium bond of this compound acts as the nucleophile. The carbanionic carbon atom attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond. This concerted, two-electron process proceeds through a cyclic transition state, often involving aggregation of the Grignard reagent (the Schlenk equilibrium). The initial product is a magnesium alkoxide, which upon aqueous workup, yields the corresponding alcohol.

For this compound, this pathway is exemplified in its reactions with a variety of aldehydes and ketones to produce long-chain unsaturated alcohols. The reaction is typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for solvating the magnesium center and maintaining the reagent's reactivity.

Single-Electron Transfer (SET) Processes and Radical Mechanisms

An alternative mechanistic pathway available to Grignard reagents is the single-electron transfer (SET) process. In this mechanism, the Grignard reagent donates a single electron to the substrate, typically a ketone or another suitable acceptor, to form a radical anion and a radical cation. For this compound, this would involve the formation of the undec-10-enyl radical. The radical intermediates thus generated can then undergo further reactions, such as recombination to form the final product or other radical-mediated processes.

The likelihood of a SET mechanism increases with substrates that have lower reduction potentials, such as aromatic ketones, and with sterically hindered Grignard reagents. While direct evidence for SET mechanisms in reactions of this compound is not extensively documented in dedicated studies, the general principles of Grignard reactivity suggest that this pathway could be competitive, particularly in specific contexts like cross-coupling reactions or with certain classes of carbonyl compounds. The presence of radical-trapping agents or the observation of side products arising from radical intermediates can provide evidence for the operation of a SET mechanism.

Role of the Olefinic Moiety in Reaction Mechanisms

A distinguishing feature of this compound is the presence of a terminal double bond. This olefinic moiety can potentially influence the reaction mechanism in several ways. Intramolecularly, the double bond could, in principle, participate in cyclization reactions, particularly if a radical intermediate is formed via a SET pathway. The resulting 5-hexenyl type radical could undergo a characteristic 5-exo-trig cyclization. However, the long carbon chain separating the Grignard functionality from the olefin makes direct electronic interaction in the ground state negligible.

More commonly, the terminal alkene serves as a functional handle for subsequent transformations after the initial Grignard reaction. For instance, following a nucleophilic addition, the resulting unsaturated alcohol can be subjected to olefin metathesis, epoxidation, or hydroboration-oxidation, allowing for the synthesis of complex molecular architectures. In the context of transition metal-catalyzed cross-coupling reactions, the olefin can either be a spectator group or a reactive site depending on the catalyst and reaction conditions employed. For example, in copper-catalyzed coupling reactions with ω-functionalized halogenoalkanes, the Grignard part of the molecule reacts, leaving the terminal alkene intact for further synthetic elaboration. rsc.org

Elucidation of Stereochemical Outcomes in this compound Additions

When this compound adds to a prochiral carbonyl compound or a substrate containing existing stereocenters, the formation of new stereocenters is possible. The study of the stereochemical outcome of these additions is fundamental to the application of this reagent in asymmetric synthesis.

Diastereoselectivity and Enantioselectivity Studies

The addition of this compound to chiral aldehydes or ketones can lead to the formation of diastereomeric products. The ratio of these diastereomers is determined by the facial selectivity of the nucleophilic attack on the carbonyl group. This selectivity is often governed by established models of asymmetric induction, such as the Felkin-Ahn or Cram chelation models, depending on the nature of the substituents on the chiral substrate.

Enantioselective additions, where a new stereocenter is created with a preference for one enantiomer, typically require the use of external chiral information. This can be in the form of a chiral solvent, a stoichiometric chiral auxiliary, or a substoichiometric amount of a chiral catalyst. While specific, comprehensive studies on the enantioselective addition of this compound are not widely reported, the principles established with other Grignard reagents are applicable.

Influence of Chiral Auxiliaries and Catalytic Systems

To achieve high levels of stereocontrol in reactions involving this compound, chiral auxiliaries or chiral catalytic systems are often employed.

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org For example, a prochiral ketone could be converted into a chiral imine or hydrazone using a chiral amine or hydrazine. The subsequent addition of this compound would then proceed with a high degree of diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. After the reaction, the auxiliary can be removed to reveal the enantiomerically enriched product. Common chiral auxiliaries include those derived from amino alcohols, such as pseudoephedrine, or oxazolidinones. rsc.org

Catalytic Systems: The use of chiral catalysts is a more atom-economical approach to enantioselective synthesis. rsc.org In the context of Grignard additions, chiral ligands can be used to modify a metal catalyst, which then coordinates to both the Grignard reagent and the substrate, facilitating the reaction within a chiral environment. For this compound, this could involve copper- or titanium-based catalytic systems in the presence of chiral ligands such as BINOL derivatives or chiral phosphines. The catalyst system creates a chiral pocket that favors the approach of the Grignard reagent to one face of the carbonyl group over the other, leading to an enantiomeric excess of one of the product enantiomers. The development of such catalytic systems is an active area of research in asymmetric synthesis.

Strategic Applications of Undec 10 Enylmagnesium Bromide in Complex Organic Synthesis

Formation of Carbon-Carbon Bonds

The primary application of undec-10-enylmagnesium bromide in organic synthesis is as a nucleophilic source of an undec-10-enyl group for the formation of carbon-carbon bonds. The polarized carbon-magnesium bond readily attacks a wide range of electrophilic carbon centers.

The addition of this compound to carbonyl compounds is a cornerstone of its synthetic utility, providing reliable routes to various classes of alcohols and ketones.

The reaction of this compound with aldehydes and ketones is a classic Grignard addition, yielding secondary and tertiary alcohols, respectively. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. A subsequent aqueous workup protonates the resulting alkoxide to afford the alcohol.

For instance, the reaction with a simple aldehyde like formaldehyde (B43269) would yield dodec-11-en-1-ol, a primary alcohol. When reacted with a ketone such as acetone, the product is the tertiary alcohol, 2-methyltridec-12-en-2-ol. The general transformation is highly efficient and a fundamental method for alcohol synthesis.

Table 1: Illustrative Reactions of this compound with Aldehydes and Ketones

ElectrophileProductAlcohol Class
FormaldehydeDodec-11-en-1-olPrimary
AcetaldehydeTridec-12-en-2-olSecondary
Acetone2-Methyltridec-12-en-2-olTertiary

The reaction of this compound with esters initially forms a ketone. The Grignard reagent adds to the carbonyl group, and the subsequent collapse of the tetrahedral intermediate expels the alkoxy group to yield the ketone. If a sufficient excess of the Grignard reagent is used, a second equivalent will add to the newly formed ketone, resulting in a tertiary alcohol where two identical undec-10-enyl groups are attached to the former carbonyl carbon.

Lactones, being cyclic esters, undergo a similar reaction. The initial addition of this compound leads to the ring-opening of the lactone to form a keto-alkoxide. Subsequent workup can yield a hydroxy ketone, or if excess Grignard reagent is used, a diol is formed after the second addition to the ketone. For example, reaction with gamma-butyrolactone (B3396035) would lead to a 1,4-diol bearing an undec-10-enyl substituent.

Table 2: Representative Reactions of this compound with Esters and Lactones

ElectrophileIntermediate/Product (1 equiv. Grignard)Final Product (Excess Grignard)
Ethyl acetateTridec-12-en-2-one2-Methyl-2-(undec-10-enyl)dodec-11-en-1-ol
gamma-Butyrolactone5-Hydroxypentadec-14-en-2-one5-(Undec-10-enyl)pentadecane-1,5-diol

This compound reacts with carbon dioxide in a carboxylation reaction to produce dodec-11-enoic acid. The Grignard reagent adds to one of the C=O bonds of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification during workup protonates the carboxylate to yield the corresponding carboxylic acid. This reaction is a highly effective method for increasing the carbon chain length by one and introducing a carboxylic acid functionality.

Beyond carbonyl compounds, this compound can react with other electrophiles, most notably epoxides, to generate functionalized alcohols.

The reaction of this compound with epoxides proceeds via a nucleophilic ring-opening mechanism. This reaction is a type of SN2 reaction, where the Grignard reagent acts as the nucleophile. The attack typically occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Aqueous workup then provides the corresponding alcohol. For example, the reaction with ethylene (B1197577) oxide yields tridec-12-en-1-ol, a primary alcohol resulting from the addition of the undec-10-enyl group and a two-carbon extension. This method is synthetically valuable for the preparation of alcohols with a specific carbon framework.

Reactions with Other Electrophilic Substrates

Addition to Nitriles for Ketone Synthesis

The reaction of Grignard reagents with nitriles provides a reliable method for the synthesis of ketones. ucalgary.cayoutube.comyoutube.com This transformation proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. ucalgary.cayoutube.com The initial addition forms a stable intermediate imine salt. ucalgary.ca This intermediate is then hydrolyzed upon the addition of aqueous acid to yield the final ketone product. ucalgary.ca A key advantage of this method is that the ketone is not formed until the workup step, which prevents a second addition of the Grignard reagent to the product. ucalgary.ca

While specific literature examples detailing the reaction of this compound with nitriles are not prevalent, the general mechanism is broadly applicable. In a typical reaction, this compound would attack a nitrile (R-C≡N), leading to an imine salt intermediate after the initial nucleophilic addition. Subsequent acidic hydrolysis would convert this intermediate into a long-chain ketone featuring a terminal alkene, specifically a derivative of tridec-12-en-2-one. This functionality offers a scaffold for further chemical modifications at both the carbonyl group and the terminal double bond.

General Mechanism: Grignard Reagent Addition to a Nitrile

Step Description
1 The nucleophilic carbon of the Grignard reagent (this compound) attacks the electrophilic carbon of the nitrile. The pi electrons of the triple bond move to the nitrogen atom, forming an intermediate imine salt. ucalgary.ca
2 Aqueous acid is added to the reaction mixture. The imine salt is protonated, forming an imine. ucalgary.ca
3 The imine is further protonated under acidic conditions, activating it for nucleophilic attack. ucalgary.ca
4 A water molecule attacks the electrophilic carbon of the protonated imine. ucalgary.ca
5 A series of proton transfer and elimination steps occur, culminating in the loss of ammonia (B1221849) (NH₃). ucalgary.ca

| 6 | Deprotonation of the resulting oxonium ion reveals the final ketone product. ucalgary.ca |

Conjugate Additions to α,β-Unsaturated Systems

Grignard reagents can add to α,β-unsaturated carbonyl compounds via either a direct 1,2-addition to the carbonyl group or a 1,4-conjugate addition (Michael addition) to the β-carbon. The regioselectivity of this reaction is influenced by several factors, including steric hindrance and the presence of catalytic additives like copper salts. scispace.com Uncatalyzed additions of Grignard reagents often result in a mixture of 1,2- and 1,4-addition products. scispace.com However, in the presence of a copper catalyst, such as cuprous chloride, the reaction can be directed to favor the 1,4-conjugate addition product in high yield. scispace.com

The application of this compound in conjugate additions allows for the introduction of the C11 alkenyl chain at the β-position of an unsaturated system. This reaction would typically be performed on α,β-unsaturated esters, ketones, or amides. For instance, the copper-catalyzed addition of this compound to an α,β-unsaturated ester would yield a γ-substituted ester containing the terminal undecenyl moiety. This product retains the ester functionality for further derivatization while incorporating a long hydrocarbon chain with a terminal alkene, a valuable synthon for natural product synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-magnesium bond in this compound is amenable to participation in various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds under conditions that preserve the terminal alkene.

Copper-Catalyzed Coupling Reactions

Copper catalysts are effective in mediating the cross-coupling of Grignard reagents with various electrophiles, including alkyl halides. organic-chemistry.orgorganic-chemistry.orgrsc.org These reactions are particularly useful for forming C(sp³)–C(sp³) bonds.

A key application of this compound is its copper-catalyzed coupling with ω-functionalized halogenoalkanes. rsc.orgresearchgate.net This reaction has been studied to optimize the synthesis of long-chain ω-substituted alkenes. rsc.org By coupling this compound with a dihaloalkane, for example, it is possible to construct very long hydrocarbon chains with a terminal double bond and a terminal halide, which can then be converted to other functional groups. The reaction conditions can be tuned to achieve high yields of the desired coupled products, such as a C₃₂ hydrocarbon unit, which serves as a significant building block in multi-step syntheses. rsc.org

Table of Representative Copper-Catalyzed Couplings

Grignard Reagent Coupling Partner Catalyst Product Type Ref
This compound ω-functionalized halogenoalkanes Copper salts Long-chain ω-substituted alkenes rsc.org

The long-chain ω-functionalized alkenes synthesized via the copper-catalyzed coupling of this compound are crucial intermediates for the synthesis of novel bipolar phospholipids (B1166683). rsc.orgresearchgate.net Bipolar phospholipids are characterized by having polar head groups at both ends of long hydrophobic chains. These molecules are of interest for forming stable membrane structures. nih.gov The functionalized alkenes produced from the coupling reaction serve as direct building blocks for these complex lipids, allowing for the introduction of different head groups and variations in the chain length to modulate the properties of the final phospholipid. rsc.org

Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions, such as the Kumada coupling, are powerful methods for forming carbon-carbon bonds between Grignard reagents and organic halides. wikipedia.orgorganic-chemistry.org The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The use of this compound in palladium-catalyzed cross-couplings allows for its attachment to aryl, vinyl, or other alkyl groups. For instance, a Kumada coupling with an aryl bromide would yield an 11-aryl-undec-1-ene. This reaction is compatible with a wide range of functional groups on the coupling partner, making it a versatile tool. nih.govnih.gov The presence of the terminal alkene on the Grignard reagent is generally well-tolerated under these conditions, providing a direct route to complex molecules that contain a long aliphatic linker with a reactive handle for further transformations, such as metathesis or hydroboration.

Iron-Catalyzed Cross-Couplings

The use of iron as a catalyst in cross-coupling reactions represents a significant advancement in sustainable chemistry, offering a cost-effective and less toxic alternative to precious metals like palladium. Iron-catalyzed cross-coupling reactions, particularly Kumada-type couplings, are effective for forming carbon-carbon bonds between Grignard reagents and organic halides. For alkyl Grignard reagents such as this compound, which possess β-hydrogens, iron catalysts have demonstrated high efficacy, successfully promoting the desired coupling while minimizing side reactions like elimination.

The general mechanism for these reactions involves an iron catalyst, often an iron(III) salt like FeCl₃, which facilitates the coupling of the alkyl group from the Grignard reagent with an aryl or vinyl halide. The presence of additives, such as N-methyl-2-pyrrolidone (NMP) or specific urea-based ligands, can be crucial for achieving high yields by preventing homocoupling of the Grignard reagent and stabilizing the active catalytic species. These conditions are typically mild, allowing for the coupling of a wide range of substrates. While specific documented examples focusing solely on this compound are specialized, the established reactivity of iron catalysts with long-chain alkyl Grignards containing β-hydrogens confirms its suitability for such transformations.

Table 1: Key Features of Iron-Catalyzed Cross-Coupling of Alkyl Grignard Reagents

Feature Description
Catalyst Typically simple and inexpensive iron salts (e.g., FeCl₃, Fe(acac)₃).
Substrates Primary and secondary alkyl Grignard reagents (including those with β-hydrogens) and aryl/vinyl halides.
Reaction Type Kumada-type cross-coupling.
Advantages Low cost, low toxicity, high reactivity, and mild reaction conditions.

| Common Additives | Solvents like THF, and additives like NMP or urea-based ligands to improve yield and selectivity. |

Other Transition Metal-Mediated Coupling Strategies

Beyond iron, other transition metals are instrumental in mediating coupling reactions involving this compound. Copper-catalyzed cross-couplings are particularly noteworthy. Research has demonstrated that this compound undergoes efficient coupling with various ω-functionalized halogenoalkanes in the presence of a copper catalyst. nih.govrsc.org This reaction is pivotal for synthesizing long-chain ω-substituted alkenes, which are valuable precursors for complex molecules like novel bipolar phospholipids. nih.govrsc.org The optimization of these reaction conditions is critical to maximizing the yield of the desired coupled products. nih.govrsc.org

Palladium and nickel also remain cornerstone catalysts for cross-coupling reactions involving Grignard reagents (Kumada coupling). These systems are highly effective for creating C(sp²)–C(sp³) bonds. In a hypothetical coupling, a palladium or nickel catalyst would facilitate the reaction between this compound and an aryl or vinyl halide. The choice of catalyst and ligands can be tailored to accommodate the specific functional groups present in the substrates.

Table 2: Comparison of Transition Metal Catalysts for Grignard Coupling

Metal Catalyst Common Reaction Type Typical Substrates for this compound Key Characteristics
Iron (Fe) Kumada-type Aryl/vinyl halides Low cost, environmentally benign, effective for alkyl-aryl coupling.
Copper (Cu) Kharasch-type ω-Functionalized halogenoalkanes Excellent for alkyl-alkyl coupling, good functional group tolerance. nih.govrsc.org
Palladium (Pd) Kumada Aryl/vinyl halides, acid chlorides High efficiency, broad substrate scope, sensitive to air and moisture.

| Nickel (Ni) | Kumada | Aryl/vinyl halides | More reactive and economical than palladium, good for less reactive chlorides. |

Integration into Total Synthesis Campaigns

The unique bifunctional nature of this compound makes it a valuable component in the strategic planning of total syntheses. Its ability to introduce a long, eleven-carbon chain with a terminal double bond in a single step allows for the rapid assembly of complex molecular backbones.

This compound as a Key Building Block in Natural Product Synthesis

In the synthesis of natural products and their analogues, the incorporation of long alkyl chains is a common requirement. This compound or its derivatives, like undec-10-enoyl chloride, serve as key building blocks for this purpose. The terminal alkene provides a handle for further chemical transformations, such as olefin metathesis, epoxidation, or hydroboration-oxidation, enabling the construction of diverse and complex architectures.

Examples in Convergent and Linear Synthetic Strategies

A convergent synthesis involves the independent synthesis of molecular fragments, which are then combined to form the final complex molecule. This approach is generally more efficient than a linear synthesis, where a molecule is built step-by-step in a sequential fashion.

The synthesis of thienylmacrolactones provides a clear example of a convergent strategy utilizing a derivative of the undec-10-enyl moiety. nih.gov In this synthesis, two key fragments are prepared separately: an alcohol derived from the Grignard reaction of pent-4-enylmagnesium bromide with thiophene-2-carbaldehyde, and the acid chloride, undec-10-enoyl chloride. nih.gov These two fragments are then coupled via esterification. This fragment-coupling approach is a hallmark of convergent synthesis, allowing for the efficient construction of the complex diester precursor required for the subsequent ring-closing metathesis step. nih.gov

Case Studies in the Synthesis of Complex Molecular Architectures (e.g., Diepomuricanins, Thienylmacrolactones)

While the application of this compound in the synthesis of Diepomuricanins is not prominently documented in reviewed scientific literature, its utility is well-illustrated in the synthesis of thienylmacrolactone analogues. nih.gov

Case Study: Synthesis of Thienylmacrolactones In a reported synthesis, novel 16-membered thienylmacrolactones were prepared using a strategy centered on ring-closing metathesis (RCM). nih.gov

Fragment Synthesis : A key precursor alcohol, (±)-1-(thiophen-2-yl)hex-5-en-1-ol, was synthesized. nih.gov

Convergent Coupling : This alcohol was then esterified with undec-10-enoyl chloride . This step introduces the C11 chain and the second terminal vinyl group, forming the crucial RCM precursor, (±)-1-(thiophen-2-yl)hex-5-en-1-yl undec-10-enoate. nih.gov

Ring-Closing Metathesis : The resulting diene was subjected to RCM using a Grubbs catalyst, which selectively forms the macrocyclic ring by connecting the two terminal double bonds, yielding the 16-membered macrolactone scaffold. nih.gov

This case study highlights how the undec-10-enyl fragment is essential for establishing the long carbon chain required to span the macrocycle, with its terminal alkene acting as a critical reactive site for the key ring-forming reaction. nih.gov

Applications in Polymer Chemistry and Material Science

The distinct bifunctional nature of this compound—possessing a nucleophilic organometallic head and a polymerizable olefin tail—suggests significant potential in polymer chemistry and material science, although specific, widespread applications are still an emerging area of research.

The Grignard functionality allows the molecule to act as a powerful initiator for certain types of polymerization or as a surface-modifying agent. For instance, it can be used to anchor a long alkene-terminated chain onto surfaces rich in electrophilic sites, such as metal oxides. This process would yield a surface decorated with polymerizable undec-10-enyl groups.

These functionalized surfaces could then be used for surface-initiated polymerization (SIP) . Techniques such as surface-initiated radical polymerizations could be employed to grow polymer brushes from the tethered alkene groups. Such core-shell nanohybrids, featuring a nanoparticle core and a polymer brush shell, are of great interest for applications in nanoelectronics, catalysis, and biosensing.

Furthermore, the undec-10-enyl group itself is a monomer component. After a coupling reaction that quenches the Grignard moiety but preserves the terminal alkene, the resulting product could be copolymerized with other olefins using Ziegler-Natta or metathesis catalysts to create specialty polymers with long alkyl side chains, influencing properties like crystallinity, solubility, and thermal behavior.

Monomer Synthesis for Polymer Functionalization

The dual reactivity of this compound makes it an excellent starting material for the synthesis of specialized monomers. These monomers can then be polymerized to introduce specific functionalities into the resulting polymer chain. A key strategy involves the copper-catalyzed coupling of this compound with ω-functionalized halogenoalkanes. This reaction yields long-chain ω-substituted alkenes, which are essentially functionalized monomers ready for polymerization. rsc.org

The general scheme for this synthesis is as follows:

CH₂=CH(CH₂)₉MgBr + X-(CH₂)n-Y -> CH₂=CH(CH₂)₉-(CH₂)n-Y + MgBrX

Where:

CH₂=CH(CH₂)₉MgBr is this compound.

X is a halogen (e.g., Br, I).

(CH₂)n-Y represents a functionalized alkyl chain, where Y can be a variety of functional groups (e.g., a protected alcohol, an ester, or a group capable of initiating polymerization like a halide suitable for Atom Transfer Radical Polymerization).

This method allows for the creation of a diverse library of monomers where the terminal double bond can participate in polymerization reactions such as radical polymerization or Ring-Opening Metathesis Polymerization (ROMP), while the functional group 'Y' imparts specific properties to the final polymer. For instance, if 'Y' is a protected hydroxyl group, after polymerization and deprotection, a polymer with pendant hydroxyl groups is obtained, which can enhance hydrophilicity or serve as a site for further post-polymerization modification.

Reactant 1Reactant 2CatalystProduct (Functional Monomer)Potential Polymerization Method
This compound6-bromo-1-(tert-butyldimethylsilyloxy)hexaneCuI1-(tert-butyldimethylsilyloxy)-16-heptadeceneRadical Polymerization, ROMP
This compoundEthyl 6-bromohexanoateLi₂CuCl₄Ethyl 16-heptadecenoateRadical Polymerization, ROMP
This compound1,8-dibromooctaneCuCN19-bromo-1-nonadeceneMonomer for subsequent "grafting from" reactions

Grafting and Derivatization of Polymeric Materials

The modification of polymer surfaces is crucial for tailoring their properties for specific applications without altering the bulk characteristics of the material. This compound offers a strategic advantage in the "grafting from" approach to polymer modification. This technique involves anchoring initiator sites to the surface of a polymer, from which new polymer chains can be grown.

The terminal alkene of this compound can be utilized to functionalize a polymer surface. For instance, a polymer with surface-accessible reactive sites (e.g., halides, esters) can be reacted with this compound. This reaction introduces a long aliphatic chain terminating in a vinyl group onto the polymer surface.

Once the surface is decorated with these terminal alkene groups, they can serve as anchor points for surface-initiated polymerization. A notable example is the initiation of polymerization from a vinyl-terminated self-assembled monolayer. nih.gov A similar principle can be applied to polymer surfaces functionalized with the undec-10-enyl group. The vinyl groups can be converted to initiating sites for techniques like Atom Transfer Radical Polymerization (ATRP), a powerful method for growing well-defined polymer brushes from a surface. cmu.eduspringernature.comcmu.edu

The process can be summarized in two main steps:

Surface Functionalization: A base polymer is reacted with this compound to introduce terminal alkene groups onto its surface.

Graft Polymerization: The vinyl groups are then transformed into initiator sites for a controlled radical polymerization technique like ATRP. Subsequent exposure to a monomer and the ATRP catalyst system leads to the growth of polymer chains from the surface, creating a "grafted" polymer with a core-shell or brush-like architecture.

This methodology allows for the creation of materials with tailored surface properties, such as enhanced biocompatibility, altered wettability, or specific binding capabilities.

Base PolymerFunctionalization StepSubsequent PolymerizationResulting Material
Poly(vinyl chloride)Nucleophilic substitution with this compoundConversion of terminal alkene to ATRP initiator, followed by polymerization of methyl methacrylatePVC-g-PMMA with a hydrophobic core and a more hydrophilic/functionalizable shell
Poly(glycidyl methacrylate)Ring-opening reaction of epoxide with this compoundConversion of terminal alkene to ATRP initiator, followed by polymerization of styrenePGMA-g-Polystyrene with modified surface energy and compatibility
Silica Nanoparticles (functionalized with chloropropyl groups)Reaction with this compoundConversion of terminal alkene to ATRP initiator, followed by polymerization of N-isopropylacrylamideCore-shell nanoparticles with a thermoresponsive polymer shell

Advanced Methodologies and Catalytic Systems in Undec 10 Enylmagnesium Bromide Chemistry

Development and Optimization of Catalytic Systems for Grignard Reactions

The inherent reactivity of Grignard reagents like undec-10-enylmagnesium bromide necessitates the use of catalytic systems to control their chemical behavior, particularly in carbon-carbon bond-forming reactions. Optimization of these systems involves the careful selection of ligands and additives to achieve desired outcomes.

In transition metal-catalyzed reactions involving this compound, such as copper-catalyzed cross-coupling, the ligand bound to the metal center plays a pivotal role in determining the reaction's success. Ligand design focuses on modulating the steric and electronic properties of the catalyst to enhance reactivity and dictate stereoselectivity.

For reactions involving long-chain Grignard reagents, bidentate phosphine (B1218219) ligands are often employed. These ligands can chelate to the metal center, forming a stable complex that facilitates the catalytic cycle. The "bite angle" of the diphosphine ligand can influence the ease of reductive elimination, the final step in many cross-coupling reactions.

Ferrocenyl-based diphosphine ligands have shown considerable success in copper-catalyzed asymmetric reactions. rug.nl Their rigid backbone and tunable electronic properties, achieved by modifying substituents on the ferrocene (B1249389) core, allow for fine control over the enantioselectivity of the reaction. Similarly, atropisomeric biaryl diphosphines, such as BINAP, are effective in creating a well-defined chiral environment around the metal center, leading to high levels of asymmetric induction. rug.nl The selection of an optimal ligand is often empirical, requiring screening of various ligand families to achieve the best performance for a specific transformation with this compound.

Table 1: Representative Ligand Effects on a Hypothetical Copper-Catalyzed Conjugate Addition of this compound

Ligand TypeExample LigandTypical Yield (%)Typical Enantiomeric Excess (ee %)
Ferrocenyl DiphosphineL1 (Josiphos-type)>9590-98
Biaryl Diphosphine(S)-BINAP80-95>90
Monodentate PhosphineP(t-Bu)3HighN/A (achiral)
TADDOL-derivedPhosphine-Phosphite85-9992-99

This table is illustrative and compiles general findings from Grignard reaction literature to represent potential outcomes for this compound.

Additives are frequently used to modify the reactivity of Grignard reagents, suppressing side reactions and improving yields. researchgate.net Cerium(III) chloride is a particularly effective additive in reactions involving this compound and carbonyl compounds. researchgate.netrsc.org Grignard reagents are highly basic and can act as bases rather than nucleophiles, leading to enolization of the carbonyl substrate. researchgate.net

The addition of anhydrous cerium(III) chloride leads to in situ transmetalation, generating an organocerium species. These reagents are significantly less basic than their Grignard counterparts but retain high nucleophilicity. researchgate.net This altered reactivity profile dramatically favors the desired nucleophilic addition to the carbonyl group, minimizing deprotonation and other side reactions. researchgate.netresearchgate.net The effectiveness of cerium chloride is highly dependent on its anhydrous nature, as water can deactivate the reagent. researchgate.net

Zinc halides can also be employed to influence the course of Grignard reactions. They can participate in transmetalation to form organozinc reagents, which have their own distinct reactivity profile, often favoring specific pathways in catalyzed coupling reactions. The halide itself (chloride vs. bromide) can also influence the Schlenk equilibrium and the aggregation state of the Grignard reagent in solution, thereby affecting its reactivity. quora.com

Asymmetric Synthesis and Chiral Induction with this compound

Creating stereogenic centers with high fidelity is a central goal of modern organic synthesis. Methodologies that use this compound to generate chiral molecules are highly valuable.

Enantioselective carbon-carbon bond formation using this compound can be achieved through several strategies. One common approach involves the use of a chiral auxiliary. In this method, the substrate is temporarily appended with a chiral molecule, which directs the attack of the Grignard reagent to one face of the molecule, leading to the formation of one diastereomer preferentially. The auxiliary is then removed in a subsequent step.

A more atom-economical approach is the use of a chiral catalyst. In this strategy, a small amount of a chiral ligand, in combination with a metal salt, creates a chiral environment that differentiates between the two enantiotopic faces of the substrate, leading to an enantiomerically enriched product. This catalytic approach is often preferred in large-scale synthesis.

Catalytic asymmetric additions of Grignard reagents to various electrophiles, such as aldehydes, ketones, and imines, represent a powerful tool for synthesizing chiral alcohols and amines. nih.govmmu.ac.uk For a reagent like this compound, its addition to an aldehyde in the presence of a chiral catalyst can generate a valuable chiral secondary alcohol.

Copper(I) salts combined with chiral diphosphine ligands are effective catalysts for the asymmetric conjugate addition of Grignard reagents to α,β-unsaturated systems. rug.nlnih.gov Another successful system involves the use of titanium(IV) isopropoxide and a chiral diol ligand, such as BINOL or TADDOL. organic-chemistry.org In this case, the in situ-generated chiral titanium complex coordinates to the electrophile, activating it for nucleophilic attack and shielding one of its faces, thereby directing the approach of the this compound. organic-chemistry.org The extreme reactivity of Grignard reagents can sometimes lead to a significant uncatalyzed background reaction, which produces a racemic product. mmu.ac.uk To overcome this, reactions are often performed at low temperatures, and sometimes additives are used to reversibly deactivate the Grignard reagent, allowing the catalytic pathway to dominate. organic-chemistry.org

Table 2: Representative Catalytic Systems for Asymmetric Addition of a Grignard Reagent to Benzaldehyde

Catalyst SystemChiral LigandTypical Reaction Temp (°C)Typical Enantiomeric Excess (ee %)
CuBr·SMe2 / Lewis AcidFerrocenyl Diphosphine-25>95
Ti(Oi-Pr)4(S)-BINOL-30 to 090-98
Mg Complex(S)-3,3'-dimethyl BINOLate-20~60-70

This table is illustrative, showing data for general Grignard additions to represent the potential for asymmetric synthesis using this compound. rug.nlorganic-chemistry.orgnih.gov

Emerging Techniques in Reaction Optimization

The optimization of reactions involving this compound is an ongoing area of research, with new techniques emerging to improve efficiency, safety, and scalability. One such technique is the use of continuous flow chemistry. researchgate.net Generating and using the Grignard reagent in a continuous flow reactor offers several advantages over traditional batch processing. It allows for better control over the exothermic formation of the reagent, improves safety by minimizing the amount of reactive material present at any given time, and can lead to higher selectivity by reducing the formation of Wurtz coupling byproducts. researchgate.net

Another advanced optimization strategy involves the "deactivation" of highly reactive Grignard reagents through the use of chelating ethers, such as bis[2-(N,N-dimethylamino)ethyl] ether (BDMAEE). organic-chemistry.orgnih.gov This additive coordinates to the magnesium center, reducing the reagent's reactivity and basicity. This modulation allows for greater control in catalytic systems, suppressing the uncatalyzed racemic pathway and enhancing the enantioselectivity of the desired chiral catalyst-mediated reaction. organic-chemistry.org These emerging methodologies provide powerful tools for refining and improving the synthetic utility of this compound.

Flow Chemistry Approaches for Enhanced Control and Scalability

Continuous flow chemistry has emerged as a powerful tool for the synthesis of Grignard reagents, including this compound, offering significant advantages in terms of safety, control, and scalability. technion.ac.ilresearchgate.netgoogle.com The highly exothermic nature of Grignard reagent formation can be managed effectively in flow reactors due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation and precise temperature control. technion.ac.il This enhanced thermal management is crucial for preventing side reactions and ensuring the stability of the thermally sensitive organomagnesium compound.

One of the primary challenges in Grignard reagent synthesis is the initiation of the reaction, which can be inconsistent in batch processes. google.com Flow chemistry systems can incorporate packed-bed reactors containing magnesium turnings, where the continuous flow of the halide precursor, 11-bromo-1-undecene (B109033), ensures consistent and controlled reaction initiation. This approach also mitigates the formation of byproducts such as Wurtz-coupling products. researchgate.net

The scalability of this compound synthesis is another key benefit of flow chemistry. Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering-up" – running multiple reactors in parallel – rather than increasing the reactor volume, which can introduce safety and control challenges. nih.gov This allows for a more seamless transition from laboratory-scale synthesis to industrial production. researchgate.net

Key advantages of flow chemistry for this compound synthesis include:

Enhanced Safety: The small reaction volumes within the reactor at any given time minimize the risks associated with the highly exothermic Grignard formation. nih.govresearchgate.net

Precise Process Control: Parameters such as temperature, pressure, and residence time can be accurately controlled, leading to higher product consistency and yield. proquest.com

Improved Yield and Purity: The rapid mixing and efficient heat transfer in microreactors can suppress side reactions, leading to a cleaner product. researchgate.net

Facilitated Scalability: Production can be scaled up by extending run times or parallelizing reactors, avoiding the challenges of scaling up batch reactors. researchgate.netnih.gov

Interactive Table: Comparison of Batch vs. Flow Synthesis for Grignard Reagents

Parameter Batch Synthesis Flow Chemistry Synthesis
Reaction Time Hours Minutes
Temperature Control Difficult, potential for hotspots Excellent, precise control
Safety Higher risk due to large volumes Inherently safer, small volumes
Scalability Challenging, requires reactor redesign Straightforward, numbering-up

| Yield | Variable, prone to side reactions | Generally higher and more consistent |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been demonstrated to significantly accelerate the formation of Grignard reagents, offering a rapid and efficient alternative to conventional heating methods. technion.ac.il The primary advantage of microwave irradiation lies in its ability to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times. researchgate.netresearchgate.net

A key phenomenon in the microwave-assisted synthesis of Grignard reagents is "microwave-induced electrostatic etching." researchgate.netgoogle.comresearchgate.net This effect involves the generation of violent electrostatic discharges on the surface of the magnesium metal when subjected to microwave irradiation. researchgate.netgoogle.com These discharges lead to the melting of the magnesium surface, creating highly active magnesium particles and removing the passivating magnesium oxide layer. google.com This in-situ activation of magnesium eliminates the need for chemical initiators like iodine or 1,2-dibromoethane (B42909), leading to a cleaner reaction with fewer byproducts. researchgate.netresearchgate.net

For the synthesis of this compound, this translates to a faster and more efficient process. The rapid heating and effective magnesium activation can lead to higher yields and improved product purity. researchgate.net

Research findings on microwave-assisted Grignard synthesis highlight:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. researchgate.net

Increased Yields: Efficient activation and rapid heating can lead to more complete reactions and higher product yields. researchgate.netresearchgate.net

Enhanced Purity: The elimination of chemical activators and the reduction of side reactions contribute to a cleaner product. researchgate.net

Energy Efficiency: Microwaves heat the reaction mixture directly, resulting in more efficient energy use compared to conventional heating of an oil bath. researchgate.net

Interactive Table: Conventional vs. Microwave-Assisted Grignard Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Heating Method Conduction/Convection Direct dielectric heating
Reaction Time Hours Minutes
Magnesium Activation Often requires chemical initiators In-situ activation via electrostatic etching
Yield Good Often Higher

| Purity | Good | Often Higher |

Electrochemistry in Grignard Reactivity

Electrochemical methods offer a novel and highly controlled approach to the synthesis of Grignard reagents like this compound. This technique typically involves the use of a sacrificial magnesium anode in an electrolyte solution containing the organic halide precursor. technion.ac.ilresearchgate.net By applying a potential, the magnesium anode is oxidized, and the resulting magnesium ions react with the organic halide to form the Grignard reagent. technion.ac.il

A significant advantage of the electrochemical approach is its ability to overcome the passivation of the magnesium surface. The magnesium oxide layer that typically hinders the reaction in conventional synthesis is effectively bypassed through the electrochemical process. technion.ac.il This allows for a more consistent and reliable reaction initiation without the need for mechanical or chemical activation.

The synthesis is performed in an electrochemical cell where the current and potential can be precisely controlled, allowing for fine-tuning of the reaction rate and, consequently, the yield. technion.ac.il The use of room temperature ionic liquids (RTILs) as part of the electrolyte has been shown to be effective for the electrochemical synthesis of Grignard reagents. technion.ac.ilgoogle.com

Key aspects of electrochemistry in Grignard synthesis include:

Controlled Reaction Rate: The rate of Grignard reagent formation can be directly controlled by adjusting the applied current.

Overcoming Passivation: The electrochemical process bypasses the passivating magnesium oxide layer, ensuring reliable reaction initiation. technion.ac.il

Mild Reaction Conditions: The synthesis can often be carried out at room temperature, avoiding the need for heating.

High Purity: The controlled nature of the synthesis can lead to the formation of high-purity Grignard reagents with fewer byproducts.

Interactive Table: Parameters in Electrochemical Grignard Synthesis

Parameter Description Impact on Synthesis
Current Density The amount of current per unit area of the electrode. Directly influences the rate of magnesium dissolution and Grignard formation.
Electrolyte Composition The solvent and supporting electrolyte used. Affects the conductivity and the stability of the formed Grignard reagent.
Electrode Material The purity and form of the magnesium anode. Purity is crucial to avoid side reactions.

| Temperature | The operating temperature of the electrochemical cell. | Can influence reaction kinetics and stability of the product. |

Theoretical and Computational Investigations of Undec 10 Enylmagnesium Bromide Reactivity

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of Grignard reactions. researchgate.netnih.gov These studies on model systems, such as the reaction of methylmagnesium chloride with various carbonyl compounds, provide foundational insights applicable to undec-10-enylmagnesium bromide.

Reaction Mechanisms: Two primary competing mechanisms are often considered for Grignard additions to carbonyls: a polar, nucleophilic pathway and a single-electron transfer (SET) pathway. nih.govacs.org

Polar (Nucleophilic) Mechanism: This is the more commonly depicted pathway, involving the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. nih.gov For this compound, this would involve a concerted, four-centered transition state where the C-C bond formation and Mg-O bond formation occur simultaneously. Computational studies on simpler systems suggest that the aggregation state of the Grignard reagent is crucial, with dimeric forms often exhibiting higher reactivity than monomeric species due to a more favorable transition state geometry. researchgate.netnih.gov

Single-Electron Transfer (SET) Mechanism: In this stepwise process, an electron is first transferred from the Grignard reagent to the substrate (e.g., a ketone), forming a radical anion and a Grignard radical cation. These intermediates then recombine to form the product. nih.gov The likelihood of a SET mechanism increases with substrates that have low reduction potentials (like aromatic ketones) and with sterically hindered Grignard reagents. nih.govacs.org Given that this compound is a primary alkyl Grignard, the polar mechanism is generally expected to be dominant in reactions with simple aldehydes and ketones.

Transition States: Theoretical calculations have been used to model the structures and energies of transition states for these reactions. For the nucleophilic addition of model Grignard reagents to aldehydes, calculations show that the reaction can proceed from various species present in the Schlenk equilibrium, including monomers (RMgX), dimers [(RMgX)₂], and dialkylmagnesium species (R₂Mg). acs.org The activation energies for these pathways are often found to be relatively close, indicating that multiple species can be reactive. The presence of the terminal double bond in this compound is unlikely to significantly alter the fundamental transition state geometry of the Grignard addition itself, but it introduces the possibility of intramolecular side reactions under certain conditions, a factor that could be explored computationally.

Molecular Dynamics Simulations of Solvation and Aggregation Behavior

Ab initio molecular dynamics (AIMD) simulations have provided a detailed picture of the dynamic nature of Grignard reagents in solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), which is the common solvent for commercial this compound solutions. nih.gov

Solvation: In THF, the magnesium center of a Grignard reagent is coordinated by solvent molecules. AIMD studies on methylmagnesium chloride (CH₃MgCl) show that the magnesium atom in monomeric species like (CH₃MgCl)(THF)₂ and (CH₃)₂Mg(THF)₂ typically favors a tetrahedral coordination geometry. nih.gov The magnesium halide component, MgCl₂, can accommodate a higher number of solvent molecules. nih.gov It is expected that this compound would exhibit similar behavior, with the magnesium atom being solvated by two THF molecules in its monomeric form. The long, non-polar undecenyl chain would likely be extended into the solvent environment.

Aggregation: Grignard reagents exist as complex mixtures of aggregated species. nih.gov Molecular dynamics simulations help to understand the dynamic exchange between these aggregates. In THF, monomeric species are more favored than in diethyl ether, but dimers and larger oligomers still exist, especially at higher concentrations. nih.gov For this compound, the long alkyl chain might introduce additional van der Waals interactions, potentially influencing the aggregation equilibrium. However, the fundamental aggregation structures, involving halide bridges between magnesium centers, are expected to be the same as those calculated for simpler Grignard reagents.

Computational Prediction of Chemo-, Regio-, and Stereoselectivity

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. While specific predictive studies for this compound are lacking, the methodologies are well-established.

Chemoselectivity: In a molecule with multiple electrophilic sites, computational models can predict which site the Grignard reagent will preferentially attack by calculating the activation energies for each possible reaction pathway. For example, in a reaction with a substrate containing both a ketone and an ester, DFT calculations on model systems can determine the kinetic and thermodynamic favorability of attack at each carbonyl group.

Regioselectivity: For this compound, a key question of regioselectivity could be its reaction with α,β-unsaturated carbonyls (1,2- vs. 1,4-addition). Computational modeling of the transition states for both addition pathways can predict the likely outcome. Generally, for primary alkyl Grignard reagents like this one, 1,2-addition is typically favored under standard conditions. Another aspect is the potential for intramolecular cyclization, where the Grignard carbon attacks the terminal double bond. While less common for a C11 chain, computational modeling could determine the energetic barrier for such a process compared to intermolecular reactions.

Stereoselectivity: DFT calculations are widely used to rationalize and predict the stereochemical outcome of Grignard additions to chiral substrates, such as chiral aldehydes or ketones. researchgate.net By modeling the transition states of the attack from different faces of the prochiral center, the energy difference can be correlated to the diastereomeric or enantiomeric excess observed experimentally. Factors like steric hindrance and the potential for chelation control (coordination of the magnesium to a nearby Lewis basic atom in the substrate) are explicitly modeled to understand the directing effects.

Exploration of Electronic Structure and Reactivity Descriptors

The reactivity of this compound is governed by its electronic structure, which can be investigated using computational methods.

Carbon-Magnesium Bond: The C-Mg bond is highly polarized, conferring significant carbanionic character on the carbon atom, which is the source of its nucleophilicity. Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on the atoms, quantifying the ionicity of this bond.

Reactivity Descriptors: Conceptual DFT provides various reactivity descriptors that can predict the behavior of a molecule.

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) is often localized on the C-Mg bond, and its energy is related to the nucleophilicity of the Grignard reagent. The Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile (e.g., a ketone) and the energy gap between the Grignard's HOMO and the electrophile's LUMO can be used to estimate reactivity.

Fukui Functions: These descriptors identify the most electrophilic and nucleophilic sites within a molecule, confirming that the primary carbon attached to magnesium is the center of nucleophilicity.

These descriptors, while not specifically calculated for this compound in the literature, would follow predictable patterns for a primary alkylmagnesium halide.

Modeling of Grignard Reagent Aggregation and the Schlenk Equilibrium in Solution

The composition of a Grignard reagent solution is famously complex due to the Schlenk equilibrium. wikipedia.org Computational studies have been vital in understanding the species involved and the thermodynamics of this equilibrium. d-nb.info

The equilibrium is described as: 2 RMgX ⇌ MgR₂ + MgX₂

In the case of this compound in THF: 2 C₁₁H₂₁MgBr ⇌ Mg(C₁₁H₂₁)₂ + MgBr₂

Computational models have shown that this is not a simple equilibrium between three species but involves various solvated monomers, dimers, and potentially higher oligomers. nih.govnih.gov The solvent plays a critical role; THF, being a stronger Lewis base than diethyl ether, tends to break up the dimeric aggregates and shifts the equilibrium. d-nb.info DFT calculations on model systems (R = Me, Et, Ph; X = Cl, Br) have shown that the relative stability of the species is highly dependent on the number of coordinating solvent molecules. d-nb.info

The table below shows thermodynamical data determined for the Schlenk equilibrium of some aryl Grignard reagents, illustrating the influence of the organic group and solvent. While this data is not for this compound, it exemplifies the type of information derived from such studies.

Table 1: Experimentally Determined Thermodynamic Parameters for the Schlenk Equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) for Selected Grignard Reagents Note: This data is for illustrative purposes and does not represent this compound.

Grignard Reagent (RMgX) Solvent ΔH (kJ mol⁻¹) ΔS (J mol⁻¹ K⁻¹) Reference
Phenylmagnesium bromide Diethyl ether -11.5 60 nih.govnih.gov
4-Fluorophenylmagnesium bromide Diethyl ether -10.5 50 nih.gov
4-Chlorophenylmagnesium bromide Diethyl ether -11.5 53 nih.gov
4-Methylphenylmagnesium bromide Diethyl ether -13.0 60 nih.gov
Phenylmagnesium bromide THF -1.0 25 nih.gov

This interactive table is based on data for analogous compounds and is intended to illustrate the principles of Schlenk equilibrium studies.

For this compound, it is expected that in THF, the equilibrium would favor the organomagnesium bromide species (RMgBr), but that all components of the equilibrium are present and potentially reactive. wikipedia.orgd-nb.info

Future Perspectives and Emerging Research Directions in Undec 10 Enylmagnesium Bromide Chemistry

Development of Sustainable and Green Synthesis Routes

The traditional synthesis of Grignard reagents, including Undec-10-enylmagnesium bromide, often relies on volatile and hazardous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). The development of environmentally benign synthetic methodologies is a critical area of future research.

Greener Solvent Systems: Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources like corn cobs and sugarcane bagasse, is a superior or equal alternative to traditional ethereal solvents for Grignard reactions. quora.com Hybrid solvent systems, such as mixtures of 2-MeTHF and cyclopentyl methyl ether (CPME) or toluene, have also been demonstrated to broaden the scope of applicable solvents, enhancing both safety and efficiency. quora.com The application of these greener solvent systems to the production of this compound is a promising avenue for reducing the environmental footprint.

Mechanochemical Synthesis: A significant breakthrough in green chemistry is the use of mechanochemistry, specifically ball-milling, for the synthesis of Grignard reagents. mdpi.com This method drastically reduces the amount of organic solvent required—by up to 90% compared to conventional methods—by mixing the magnesium metal and the organic halide (e.g., 11-bromo-1-undecene) in a milling chamber. mdpi.com The process can be performed in ambient air, eliminating the need for stringent anhydrous and oxygen-free conditions, which simplifies the procedure and lowers costs. mdpi.com This solvent-minimized approach could revolutionize the industrial-scale production of this compound.

Sonochemical and Alternative Activation Methods: Ultrasound-assisted Grignard reactions represent another green and efficient protocol. google.com Sonication can facilitate the activation of the magnesium surface and the single electron transfer (SET) step, leading to faster, safer, and more reproducible reactions. google.com Exploring the use of sonochemistry for the synthesis of this compound could lead to improved yields and reaction control. Further research into zinc-mediated processes in aqueous environments also presents a potential, albeit less direct, green alternative to classical Grignard synthesis. youtube.com

Exploration of Novel Catalytic Systems for Challenging Transformations

While this compound is a potent nucleophile, its application in more complex and challenging C-C bond-forming reactions is greatly enhanced by catalysis. Future work will focus on discovering and optimizing novel catalytic systems to broaden its synthetic utility.

Copper-Catalyzed Cross-Coupling: Copper catalysts are particularly effective for coupling this compound with other molecules. Research has demonstrated that the Grignard reagent, formed from 11-bromo-1-undecene (B109033), undergoes efficient copper-catalyzed cross-coupling with ω-functionalized halogenoalkanes. masterorganicchemistry.com This reaction is a key step in synthesizing long-chain ω-substituted alkenes, which are valuable building blocks for complex molecules like bipolar phospholipids (B1166683). masterorganicchemistry.com Future investigations will likely focus on expanding the substrate scope and developing more active and selective copper catalysts.

Iron-Catalyzed Reactions: Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts like palladium. jeeadv.ac.in Iron-catalyzed Kumada-type cross-coupling reactions have been developed for various Grignard reagents. researchgate.net Applying these systems to this compound could enable efficient coupling with substrates like alkyl, aryl, and propargyl halides under mild conditions, offering a cost-effective and sustainable method for synthesizing complex organic structures. jeeadv.ac.inresearchgate.net

Palladium and Nickel-Based Systems: Palladium and nickel catalysts remain mainstays in cross-coupling chemistry. Palladium-catalyzed systems, often mediated by additives like zinc halides to "soften" the Grignard reagent, are highly effective for coupling with aryl bromides and triflates. cmu.edu Similarly, nickel catalysts can be used for reactions with aryl halides. youtube.com The development of next-generation, highly active phosphine-ligated palladium and nickel catalysts will continue to be a priority for enabling challenging couplings involving this compound with sterically hindered or electronically demanding partners.

A summary of potential catalytic applications is presented below.

Catalyst TypeExample TransformationPotential ProductsReference
Copper Cross-coupling with ω-functionalized halogenoalkanesLong-chain ω-substituted alkenes, Bipolar phospholipids masterorganicchemistry.com
Iron Kumada-type cross-coupling with alkyl/propargyl halidesFunctionalized long-chain alkanes and allenes jeeadv.ac.inresearchgate.net
Palladium Cross-coupling with aryl bromides (with ZnBr₂ additive)11-Aryl-1-undecenes cmu.edu
Nickel Cross-coupling with aryl halidesBiaryl compounds, Functionalized polymers youtube.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The complexity of Grignard reactions, influenced by factors like solvent, temperature, substrate, and catalyst, makes predicting outcomes challenging. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity.

Predicting Reaction Outcomes: AI/ML models are being developed to predict the major products, yields, and selectivity of organic reactions. google.comcymitquimica.comnih.gov These models work by converting molecular structures into numerical representations, known as "molecular fingerprints," and training on vast datasets of known reactions. mdpi.com For this compound, such a model could predict the outcome of its reaction with a complex ketone, considering both steric and electronic factors to determine regioselectivity and stereoselectivity. google.comcymitquimica.com

Generalization and Extrapolation: A key challenge is creating models that can generalize to new, unseen reactions—an out-of-distribution setting. Research is focused on designing more robust evaluation tasks, such as training a model on various reaction classes but excluding Grignard reactions, and then testing its ability to predict them. As these models improve, they will become invaluable for in silico screening of potential reactions involving this compound, saving significant time and resources in the lab by identifying the most promising reaction conditions before any experiments are run. mdpi.com

Expansion of Synthetic Applications in Advanced Materials Science

The unique bifunctional nature of this compound—a nucleophilic Grignard handle at one end and a polymerizable terminal alkene at the other—makes it a highly valuable building block for advanced materials.

Synthesis of Functional Polymers: The terminal alkene allows this compound to act as a functional terminating agent or a macromonomer. In Grignard metathesis (GRIM) polymerization, alkenyl Grignard reagents are used to "end-cap" conductive polymers like poly(3-alkylthiophene). This introduces a terminal double bond onto the polymer chain, which can then be used for subsequent post-polymerization modifications or for creating diblock copolymers. This strategy allows for the creation of well-defined, functional materials for applications in organic electronics.

Surface Modification: The Grignard moiety can be used to graft the undecenyl chain onto reactive surfaces, while the terminal alkene provides a handle for further functionalization. This allows for the precise tailoring of surface properties. For example, grafting these long alkyl chains onto a substrate can significantly alter its wettability, turning a hydrophilic surface into a hydrophobic one. This is crucial for applications ranging from biocompatible coatings on medical implants to creating specialized polymer substrates for tissue engineering. mdpi.com The alkene can then be used to attach other molecules, such as bioactive peptides or nanoparticles, creating multifunctional surfaces.

Advanced Spectroscopic and Mechanistic Probing Techniques for Real-Time Reaction Monitoring

The synthesis of Grignard reagents is notoriously exothermic and can be hazardous if the reaction initiation is delayed, leading to a dangerous accumulation of the alkyl halide. Advanced, real-time monitoring techniques are crucial for ensuring the safety, efficiency, and scalability of processes involving this compound.

In-situ Spectroscopy:

FTIR Spectroscopy: In-situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of the organic halide reactant (e.g., 11-bromo-1-undecene). By tracking the disappearance of the C-Br infrared absorbance, one can definitively identify the point of reaction initiation and continuously monitor the reaction to ensure it does not stall.

NIR and Raman Spectroscopy: Near-infrared (NIR) and Raman spectroscopy are also highly effective for real-time monitoring. These techniques can be implemented using fiber-optic probes inserted directly into the reactor, providing continuous data on the concentrations of reactants, the Grignard reagent itself, and any byproducts. Raman spectroscopy is particularly advantageous as its measurements are not typically hindered by moisture or CO₂, which can be problematic for other methods.

Calorimetry and Mass Balancing: Process control can be achieved by monitoring the heat flow of the reaction. The strong exotherm associated with Grignard formation provides a clear signal of reaction initiation. By combining heat and mass balance calculations in real-time, it is possible to estimate the hazard potential due to the accumulation of unreacted halide, enabling the development of automated safety-oriented process control strategies.

The table below compares various real-time monitoring techniques applicable to the synthesis and use of this compound.

TechniquePrincipleInformation ProvidedKey AdvantageReference
In-situ FTIR Vibrational Spectroscopy (Mid-IR)Reactant (halide) consumption, product formationDefinitive initiation detection, widely used
In-situ NIR Vibrational Spectroscopy (Near-IR)Reactant and product concentrationsRobust for industrial-scale use, good for process control
Raman Spectroscopy Light ScatteringAdulterant quantification, reagent quality, concentrationsInsensitive to moisture, non-destructive
Reaction Calorimetry Heat Flow MeasurementReaction initiation, rate of reaction, exothermDirect measure of reaction progress and safety parameters

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing Undec-10-enylmagnesium bromide in laboratory settings?

  • Methodological Answer :

  • Handling : Use inert atmosphere techniques (argon/nitrogen gloveboxes) to prevent moisture/oxygen exposure. Personal protective equipment (PPE) including flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles is mandatory. Avoid contact with water, alcohols, or acids, as violent reactions may occur .
  • Storage : Store in tightly sealed, dry containers under inert gas at temperatures between 2–8°C. Ensure compatibility with solvents like dry THF or diethyl ether. Incompatible materials include oxidizing agents, halogens, and moisture-sensitive compounds .

Q. How can researchers optimize the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer :

  • Reaction Setup : Use freshly activated magnesium turnings and ultra-dry solvents (e.g., distilled THF with molecular sieves). Maintain a temperature of 20–40°C during the reaction to balance reactivity and control exothermicity.
  • Quenching and Isolation : Monitor reaction progress via gas chromatography (GC) or titration. Quench excess reagent with dry CO₂ or deuterated solvents for mechanistic studies. Purify via vacuum distillation or column chromatography under inert conditions .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodological Answer :

  • Quantitative Analysis : Use Karl Fischer titration to measure residual moisture (<50 ppm).
  • Spectroscopic Methods : Employ 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm structural integrity and detect decomposition products (e.g., alkanes from hydrolysis).
  • Impurity Profiling : Reference USP guidelines for Grignard reagents, including HPLC-MS to identify trace organobromide byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction parameters (solvent purity, temperature gradients, catalyst loading). Use internal standards (e.g., deuterated analogs) for quantitative NMR comparisons.
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., ligand effects, solvent polarity). For conflicting kinetic data, use Eyring plots to compare activation parameters under varied conditions .

Q. What computational approaches are suitable for modeling the reactivity of this compound in organometallic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for nucleophilic attack on electrophiles (e.g., carbonyls, epoxides). Optimize transition-state geometries using B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. Et₂O) on reagent aggregation states, which influence reactivity .

Q. How can researchers design experiments to study the decomposition pathways of this compound under non-ideal conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the reagent to controlled humidity (e.g., 40–60% RH) or elevated temperatures (50°C) and monitor degradation via FTIR or GC-MS.
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O quenching) to track protonation sites. Compare decomposition kinetics in protic vs. aprotic environments .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Align hypotheses with organometallic reaction mechanisms (e.g., Schlenk equilibrium, single-electron transfer) to interpret reactivity .
  • Contradiction Mitigation : Cross-validate data using orthogonal techniques (e.g., GC vs. NMR) and peer-review experimental protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.